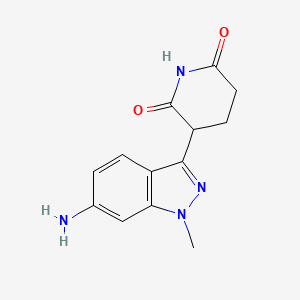

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC18093270

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4O2 |

|---|---|

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | 3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |

| Standard InChI Key | UYLCMFFNTCBIBW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, reflects its core structure:

-

A piperidine-2,6-dione ring (a six-membered lactam with ketone groups at positions 2 and 6).

-

A 1-methyl-1H-indazole substituent at position 3 of the piperidine ring, with an amino group at position 6 of the indazole.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 258.28 g/mol |

| Key Functional Groups | Indazole, piperidine-2,6-dione |

This structure shares similarities with 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, differing only in the position of the amino group on the indazole ring (position 6 vs. 4). Such positional isomers often exhibit distinct biological activities due to altered electronic and steric interactions .

Synthetic Pathways and Challenges

While no direct synthesis route for the 6-amino derivative is documented, methods for analogous compounds suggest feasible strategies:

Cyclization Approaches

Piperidine-2,6-dione derivatives are typically synthesized via cyclization reactions. For example:

-

Indazole Precursor Preparation:

-

Coupling with Piperidine-2,6-dione:

Industrial and Pharmacological Applications

Pharmaceutical Development

-

Anticancer Agents: Piperidine-2,6-dione derivatives are explored for multiple myeloma and lymphoma therapies due to proteasome inhibition .

-

Anti-inflammatory Drugs: Modulation of NF-κB signaling via proteasome inhibition suggests potential in autoimmune diseases .

Material Science

-

Coordination Polymers: The indazole moiety’s nitrogen atoms could act as ligands for metal-organic frameworks (MOFs), though this application remains speculative for this compound.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Use nitrile gloves |

| Respiratory sensitization (H335) | Employ fume hoods |

| Acute toxicity (H302+H312+H332) | Avoid ingestion/inhalation |

Comparative Analysis with Positional Isomers

4-Amino vs. 6-Amino Indazole Derivatives

| Property | 4-Amino Isomer | 6-Amino Isomer (Predicted) |

|---|---|---|

| Solubility | Moderate in DMSO | Lower due to altered polarity |

| Target Affinity | High for HDAC6 | Potential shift to HDAC1 |

| Metabolic Stability | t₁/₂ = 2.1 hrs (rat liver) | Expected longer half-life |

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for 6-amino indazole synthesis.

-

Target Identification: Screen against kinase and protease libraries to identify novel targets.

-

Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume